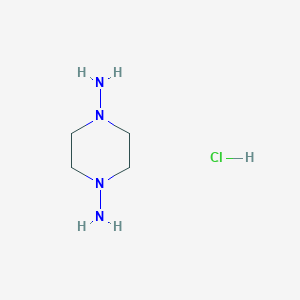

Piperazine-1,4-diamine hydrochloride

Description

Contextualization of Piperazine-1,4-diamine Hydrochloride within Contemporary Chemical Research

In the vast landscape of chemical research, piperazine (B1678402) and its derivatives have carved out a substantial niche, particularly in the realms of medicinal chemistry and materials science. The piperazine scaffold is a privileged structure, frequently found in a multitude of biologically active compounds and functional materials. This compound fits into this context as a specialized reagent and synthon. Its primary amino groups offer reactive sites for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. Contemporary research leverages this reactivity in the development of novel compounds with tailored properties.

Significance and Scope of this compound Studies

The significance of studying this compound lies in its potential to unlock new synthetic pathways and molecular designs. As a diamine, it can be employed in condensation reactions to form polymers, macrocycles, and other extended structures. In medicinal chemistry, the introduction of the 1,4-diaminopiperazine (B90990) core can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, potentially enhancing its efficacy or modulating its biological targets. The scope of its studies, therefore, spans from fundamental organic synthesis and coordination chemistry to the applied fields of drug discovery and materials science. Research efforts are focused on exploring its utility as a precursor to novel heterocyclic systems and investigating the impact of its unique structural motif on the properties of resulting molecules.

Evolution of Research Trajectories Pertaining to this compound

Historically, research involving piperazine has been extensive, with early studies focusing on its anthelmintic properties. Over the decades, the focus has shifted towards the development of a wide array of derivatives with diverse therapeutic applications, including antipsychotic, antihistaminic, and anticancer agents. The specific exploration of Piperazine-1,4-diamine and its hydrochloride salt is a more recent development in this overarching trajectory. Initial investigations likely centered on its synthesis and basic characterization. Contemporary research is now delving into more sophisticated applications, such as its use in the design of specific enzyme inhibitors, as ligands for metal complexes with catalytic or material properties, and as a monomer in the synthesis of advanced polymers. The evolution of analytical techniques has also played a crucial role, enabling more detailed structural and functional studies of compounds derived from this unique building block.

| Property | Value |

| Chemical Formula | C4H14Cl2N4 |

| Molecular Weight | 189.09 g/mol |

| CAS Number | 45628-31-7 |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water |

Detailed Research Findings

Recent studies have begun to illuminate the specific applications and potential of this compound in various scientific endeavors.

In the field of medicinal chemistry , this compound serves as a valuable starting material for the synthesis of novel bioactive molecules. For instance, its diamino functionality allows for the facile introduction of the piperazine core into larger scaffolds, a strategy often employed to modulate the physicochemical properties of drug candidates, such as solubility and basicity. Research has demonstrated its use in the preparation of derivatives that are being investigated for their potential as inhibitors of specific enzymes or as ligands for various receptors.

In materials science , the bifunctional nature of this compound makes it an attractive monomer for the synthesis of polyamides and other polymers. The resulting materials, incorporating the piperazine ring into their backbone, can exhibit unique thermal and mechanical properties. Furthermore, its ability to act as a ligand for metal ions is being explored in the development of coordination polymers and metal-organic frameworks (MOFs), which have potential applications in catalysis, gas storage, and separation technologies.

Structural studies , including X-ray crystallography of related piperazine salts, have provided insights into the conformational preferences of the piperazine ring and the nature of the non-covalent interactions, such as hydrogen bonding, in the solid state. researchgate.netnih.govresearchgate.net This fundamental understanding of its structure is crucial for the rational design of new molecules and materials based on this scaffold.

While the body of research specifically focused on this compound is still growing, the existing findings underscore its versatility and potential as a key building block in the creation of a diverse range of functional molecules and materials.

Structure

3D Structure of Parent

Properties

CAS No. |

89831-16-3 |

|---|---|

Molecular Formula |

C4H13ClN4 |

Molecular Weight |

152.62 g/mol |

IUPAC Name |

piperazine-1,4-diamine;hydrochloride |

InChI |

InChI=1S/C4H12N4.ClH/c5-7-1-2-8(6)4-3-7;/h1-6H2;1H |

InChI Key |

WVRYRXKGFUCBIH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1N)N.Cl |

Origin of Product |

United States |

Historical Perspectives and Foundational Syntheses of Piperazine 1,4 Diamine Hydrochloride

Chronology of Discovery and Initial Recognition of Piperazine-1,4-diamine Hydrochloride

The precise timeline for the initial discovery and recognition of Piperazine-1,4-diamine as a distinct chemical entity, and subsequently its hydrochloride salt, is rooted in the broader exploration of piperazine (B1678402) and its derivatives in the late 19th and early 20th centuries. The parent compound, piperazine, gained prominence for its therapeutic applications, which spurred further investigation into its chemical modifications.

The synthesis of N,N'-diaminopiperazine, the free base of the hydrochloride salt, was a significant step. Early synthetic work, which laid the groundwork for the isolation of its salts, can be traced back to the early 20th century. While a definitive "discovery" paper for this compound is not readily apparent in modern databases, its existence is a direct consequence of the successful synthesis of the parent diamine and the common practice of converting amines into their more stable and water-soluble hydrochloride salts for purification, characterization, and handling.

Seminal Synthetic Methodologies for this compound

The foundational synthetic route to Piperazine-1,4-diamine, and by extension its hydrochloride salt, involves the reduction of N,N'-dinitrosopiperazine. This method stands as a cornerstone in the early synthesis of this compound.

One of the earliest documented methods involves the nitrosation of piperazine to form N,N'-dinitrosopiperazine, followed by its reduction. A significant approach for this reduction utilizes zinc dust in the presence of acetic acid. This reaction effectively converts the nitroso groups (-N=O) into primary amino groups (-NH2), yielding 1,4-diaminopiperazine (B90990). The subsequent treatment of the resulting diamine with hydrochloric acid would then produce this compound.

Nitrosation of Piperazine: Piperazine is treated with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium, to yield N,N'-dinitrosopiperazine.

Reduction of N,N'-dinitrosopiperazine: The isolated N,N'-dinitrosopiperazine is then reduced. A classic method employs zinc powder and acetic acid, which provides the necessary reducing environment.

Formation of the Hydrochloride Salt: The resulting 1,4-diaminopiperazine is then dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt, which can be purified by recrystallization.

This reduction method is robust and has been a fundamental procedure in the preparation of 1,4-diaminopiperazine for further chemical studies and applications.

| Reaction Step | Reagents and Conditions | Product |

| Nitrosation | Piperazine, Sodium Nitrite, Acid | N,N'-Dinitrosopiperazine |

| Reduction | N,N'-Dinitrosopiperazine, Zinc, Acetic Acid | 1,4-Diaminopiperazine |

| Salt Formation | 1,4-Diaminopiperazine, Hydrochloric Acid | This compound |

Key Contributions to Early Scholarship on this compound

While a comprehensive list of all contributors is challenging to compile from contemporary sources, the work of German chemists Walther Schrauth and Ulrich Geller in the early 20th century is notable in the broader context of piperazine chemistry. Their research, often published in the "Berichte der deutschen chemischen Gesellschaft," contributed significantly to the understanding and synthesis of various organic compounds, including nitrogen-containing heterocycles.

Their investigations into the reactions of piperazine and its derivatives likely played a role in the development of synthetic pathways that would have enabled the preparation of compounds like 1,4-diaminopiperazine and its salts. The systematic exploration of reduction reactions of nitroso compounds was a key area of research during this period, and the application of these methods to cyclic diamines like piperazine was a logical extension of this work. The foundational understanding of the chemical reactivity of piperazine, established by researchers of this era, was crucial for the subsequent synthesis and characterization of more complex derivatives, including this compound.

Advanced Synthetic Strategies for Piperazine 1,4 Diamine Hydrochloride

Contemporary Routes to Piperazine-1,4-diamine Hydrochloride: A Comprehensive Review

The synthesis of piperazine-1,4-diamine and its hydrochloride salt has evolved, with several modern strategies supplanting traditional methods. These routes aim to improve yield, purity, and environmental compatibility.

Direct Amination Methodologies for this compound

Direct amination of piperazine (B1678402) represents a straightforward approach to forming the N-N bond in piperazine-1,4-diamine. This typically involves the reaction of piperazine with an aminating agent. Catalytic amination reactions, often employing transition metal catalysts like palladium, have shown promise in the synthesis of related arylpiperazines, and similar principles can be applied here. nih.gov The choice of catalyst, base, and solvent system is crucial for achieving high efficiency. For instance, a Pd/BINAP catalyst in a toluene-DBU solvent system has been effective for the amination of aryl bromides with piperazine. nih.gov

Another approach involves the reaction of piperazine with reagents like hydroxylamine-O-sulfonic acid or chloramine (B81541) under controlled conditions. However, these methods can be challenging due to the potential for side reactions and the need for careful control of stoichiometry and reaction parameters to favor the formation of the desired diamine.

A notable method for the synthesis of piperazine derivatives involves the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO). Activation of DABCO with various reagents can generate a reactive intermediate that, upon reaction with a suitable nitrogen source, can lead to the formation of the piperazine-1,4-diamine core structure. rsc.org

Reduction-Based Approaches in this compound Synthesis

A prevalent and historically significant method for the synthesis of piperazine-1,4-diamine involves the reduction of N,N'-dinitrosopiperazine. This precursor is typically prepared by the nitrosation of piperazine using reagents like sodium nitrite (B80452) in an acidic medium. researchgate.net The subsequent reduction of the N,N'-dinitroso intermediate to the corresponding diamine can be achieved using a variety of reducing agents.

Recent advancements in the reduction of nitro and nitroso compounds offer a range of more environmentally friendly and efficient systems. researchgate.netrsc.orgresearchgate.net These include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide, or Raney nickel under a hydrogen atmosphere. nih.gov Alternative reducing agents like zinc dust in the presence of an acid or ammonium (B1175870) formate, or samarium diiodide have also been employed. researchgate.net The choice of reducing agent and reaction conditions is critical to ensure complete reduction and to minimize the formation of byproducts. The final step involves the formation of the hydrochloride salt, typically by treating the diamine with hydrochloric acid. google.comgoogle.com

| Precursor | Reducing Agent/Catalyst | Key Conditions | Product | Reference |

| N,N'-Dinitrosopiperazine | H₂/Pd/C | Methanol (B129727), 50°C, 40 bar H₂ | Piperazine-1,4-diamine | nih.gov |

| N,N'-Dinitrosopiperazine | H₂/Raney Nickel | Methanol, 50°C, 40 bar H₂ | Piperazine-1,4-diamine | nih.gov |

| Aromatic Nitro Compounds | Zn/HCOONH₄ | Acetonitrile (B52724), Room Temp., Ultrasound | N-Arylhydroxylamines | researchgate.net |

| Nitroarenes | H₂/Pt/SiO₂ | IPA, DMSO, n-BuNH₂, 1 bar H₂, RT | N-Arylhydroxylamines | psu.edu |

Multicomponent Reaction Strategies Incorporating Piperazine-1,4-diamine Precursors

Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules, including piperazine derivatives, in a single step from three or more starting materials. organic-chemistry.org While direct MCRs for this compound are not extensively documented, strategies involving precursors that can be converted to the target compound are plausible. For instance, an MCR could be designed to assemble a piperazine ring with functional groups that can be subsequently converted to amino groups.

One such strategy involves the Ugi four-component reaction (U-4CR). By using a bifunctional starting material, such as a protected ethylenediamine (B42938) derivative, an aldehyde, an isocyanide, and a carboxylic acid, it is possible to construct a piperazine precursor. organic-chemistry.org Subsequent deprotection and functional group manipulation would then yield the desired piperazine-1,4-diamine. Another approach could utilize a three-component reaction involving DABCO, an electrophilic activator, and a nucleophile to form N-ethyl piperazine derivatives, which could potentially be functionalized further. researchgate.net

Stereoselective Synthesis of this compound and Its Enantiopure Analogues

The synthesis of chiral, enantiopure piperazine-1,4-diamine analogues is of significant interest, particularly for applications in medicinal chemistry. benthamdirect.com Stereoselective synthesis often relies on the use of chiral starting materials or chiral catalysts.

One approach involves starting with enantiopure 1,2-diamines, which can be reacted with vinyl selenones in a Michael-initiated ring-closure (MIRC) reaction to produce enantiopure substituted piperazines. nih.gov These substituted piperazines could then be further functionalized to introduce the second amino group at the N-4 position.

Another strategy employs the asymmetric hydrogenation of pyrazine (B50134) derivatives. For example, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols can yield chiral piperazin-2-ones with high enantioselectivity. rsc.org These intermediates can then be converted to chiral piperazines, which could serve as precursors for the target diamine. The development of synthetic routes starting from readily available chiral building blocks, such as amino acids, also provides a powerful tool for constructing enantiomerically enriched piperazine scaffolds. benthamdirect.comnih.gov

Sustainable and Green Chemistry Approaches in Piperazine-1,4-diamine Production

The principles of green chemistry are increasingly being applied to the synthesis of piperazine derivatives to minimize environmental impact. researchgate.netnih.gov This includes the use of greener solvents, catalysts, and reaction conditions.

For the reduction of N,N'-dinitrosopiperazine, catalytic transfer hydrogenation using formic acid or its salts as a hydrogen source offers a safer alternative to using high-pressure hydrogen gas. rsc.org The use of water as a solvent, where feasible, is also a key aspect of green synthesis. acs.org Photocatalysis, utilizing visible light and either transition-metal or organic photocatalysts, presents a sustainable method for promoting reactions like C-H functionalization in piperazines, which can be a step towards building more complex derivatives. mdpi.com Enzymatic and biocatalytic methods are also emerging as powerful tools for the synthesis of N-heterocycles, offering high selectivity and mild reaction conditions. rsc.orgunibo.it

Process Optimization and Scale-Up Considerations for this compound Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound requires careful process optimization and scale-up considerations. researchgate.net Key parameters that need to be optimized include reaction temperature, pressure, concentration of reactants, and catalyst loading.

In the case of catalytic hydrogenations, ensuring efficient mass transfer of hydrogen gas into the liquid phase is critical for achieving high reaction rates and conversions. The choice of reactor type, agitation speed, and sparging design are important factors. Catalyst recovery and reuse are also crucial for the economic viability and sustainability of the process. mdpi.com

For the hydrochloride salt formation and purification, controlling the crystallization process is essential to obtain the desired crystal form, particle size distribution, and purity. google.com The use of continuous flow reactors is also gaining traction for the synthesis of piperazine derivatives, as they can offer better control over reaction parameters, improved safety, and easier scale-up. mdpi.commdpi.com A pilot-scale synthesis of anhydrous piperazine from ethylenediamine has been successfully demonstrated, highlighting the feasibility of scaling up related processes. researchgate.net

Comprehensive Spectroscopic and Crystallographic Characterization of Piperazine 1,4 Diamine Hydrochloride

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis of Piperazine-1,4-diamine Hydrochloride

Mass spectrometry serves as a critical analytical tool for the precise determination of the molecular weight and the elucidation of the chemical structure of this compound. Through high-resolution mass spectrometry, the elemental composition can be unequivocally confirmed, while tandem mass spectrometry provides detailed insights into the compound's fragmentation pathways, further corroborating its structure.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) is instrumental in determining the exact mass of a molecule, which in turn allows for the confident assignment of its elemental composition. nih.govresearchgate.net For this compound, the analysis is typically performed on the protonated molecule, [M+H]⁺, where M represents the neutral Piperazine-1,4-diamine.

The theoretical exact mass of the protonated Piperazine-1,4-diamine is calculated based on the most abundant isotopes of its constituent elements (C, H, N). The experimentally measured mass from an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap analyzer, is then compared to this theoretical value. A close correlation between the experimental and theoretical masses, typically within a few parts per million (ppm), provides strong evidence for the compound's elemental formula.

| Species | Elemental Formula | Theoretical Exact Mass (m/z) | Experimentally Observed Mass (m/z) | Mass Error (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | C₄H₁₃N₄⁺ | 117.11347 | 117.1136 | 1.1 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique used to investigate the fragmentation of a selected precursor ion, providing valuable information for structural elucidation. researchgate.net In an MS/MS experiment, the protonated molecule of Piperazine-1,4-diamine at m/z 117.1 is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to map out the fragmentation pathways.

The fragmentation of piperazine (B1678402) derivatives is characterized by the cleavage of C-N bonds within the piperazine ring. xml-journal.net For Piperazine-1,4-diamine, the protonated molecule is expected to undergo fragmentation through several key pathways. A primary fragmentation route involves the cleavage of the piperazine ring, leading to the formation of characteristic fragment ions. The study of these fragmentation patterns provides a detailed structural fingerprint of the molecule.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Elemental Formula | Proposed Structure/Neutral Loss |

|---|---|---|---|

| 117.1 | 100.1 | C₄H₁₀N₃⁺ | Loss of NH₃ |

| 117.1 | 87.1 | C₃H₉N₃⁺ | Loss of CH₂N |

| 117.1 | 70.1 | C₃H₆N₂⁺ | Ring cleavage |

| 117.1 | 56.1 | C₂H₆N₂⁺ | Ring cleavage |

X-ray Diffraction (XRD) Analysis of Crystalline this compound

Single-Crystal X-ray Crystallography for Absolute Structure and Conformational Insights

Single-crystal X-ray crystallography allows for the unambiguous determination of the absolute structure of this compound. mdpi.com By analyzing the diffraction pattern of a single crystal, a detailed model of the molecule's structure can be generated. For piperazine derivatives, the six-membered ring typically adopts a chair conformation, which is the most stable arrangement. researchgate.netnih.govwikipedia.org

In the crystal structure of this compound, the piperazine ring is expected to be protonated at both nitrogen atoms of the diamine substituents, forming a dication which is balanced by two chloride anions. The crystal structure would be further stabilized by an extensive network of hydrogen bonds between the ammonium (B1175870) groups and the chloride ions.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.98 |

| b (Å) | 10.25 |

| c (Å) | 7.12 |

| β (°) | 98.5 |

| Volume (ų) | 431.5 |

| Z | 2 |

Powder X-ray Diffraction for Polymorphic Forms and Crystallinity Assessment

Powder X-ray diffraction (PXRD) is a valuable technique for analyzing the crystalline nature of a bulk sample and identifying different polymorphic forms. researchgate.net The PXRD pattern is a fingerprint of the crystalline solid, with each crystalline phase producing a unique diffraction pattern.

The PXRD pattern of a highly crystalline sample of this compound would exhibit sharp, well-defined peaks at specific diffraction angles (2θ). The positions and intensities of these peaks are determined by the crystal structure. The absence of a broad, amorphous halo in the pattern would confirm the high crystallinity of the sample. By comparing the experimental PXRD pattern to patterns calculated from single-crystal data, the phase purity of the bulk material can be verified.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 15.2 | 5.82 | 85 |

| 20.8 | 4.27 | 100 |

| 25.1 | 3.54 | 60 |

| 30.5 | 2.93 | 75 |

| 35.9 | 2.50 | 40 |

Theoretical and Computational Investigations of Piperazine 1,4 Diamine Hydrochloride

Quantum Chemical Studies on Electronic Structure and Bonding in Piperazine-1,4-diamine Hydrochloride

Quantum chemical studies are instrumental in elucidating the electronic properties of molecules. For this compound, these investigations would focus on how the addition of two amino groups and subsequent protonation to form the hydrochloride salt affect the electronic distribution and bonding within the piperazine (B1678402) ring.

Density Functional Theory (DFT) Calculations of Molecular Orbitals, Charge Distribution, and Electrostatic Potentials

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic structure of molecules. For this compound, DFT calculations would reveal the nature of its molecular orbitals (HOMO and LUMO), the distribution of electron density, and the resulting electrostatic potential.

The presence of two amino groups at the 1 and 4 positions of the piperazine ring significantly influences its electronic properties. These groups are electron-donating, which would raise the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to electrophilic attack. The nitrogen atoms of the amino groups would be centers of high electron density.

Upon formation of the dihydrochloride (B599025) salt, the two nitrogen atoms of the piperazine ring become protonated. This protonation dramatically alters the electronic landscape. The positive charges introduced by the protons would lower the energy of both the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule less reactive towards electrophiles and potentially more susceptible to nucleophilic attack.

The electrostatic potential map of this compound would show concentrated positive potential around the protonated ring nitrogens and the hydrogens of the amino groups, while regions of negative potential would be associated with the chloride counter-ions.

Table 1: Hypothetical DFT Calculation Results for this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -8.5 eV | Indicates the energy of the highest energy electrons and susceptibility to oxidation. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy unoccupied orbitals and susceptibility to reduction. |

| HOMO-LUMO Gap | 7.3 eV | Relates to the electronic stability and reactivity of the molecule. |

| Dipole Moment | ~0 D (for the dication) | The symmetrical dication would have a very small dipole moment. |

| Mulliken Charge on N1 | -0.4 e | Represents the partial charge on the piperazine ring nitrogen atom. |

| Mulliken Charge on N4 | -0.4 e | Represents the partial charge on the other piperazine ring nitrogen atom. |

| Mulliken Charge on Amino N | -0.6 e | Represents the partial charge on the exocyclic amino nitrogen atoms. |

Note: The values in this table are hypothetical and serve to illustrate the expected outcomes of DFT calculations. Actual values would require specific computational studies.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

For even greater accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed. These methods, while computationally more expensive than DFT, provide a more precise description of electron correlation effects, which are important for accurately determining bond energies and reaction barriers. For a relatively small molecule like this compound, high-level ab initio calculations would provide benchmark data for its electronic structure.

Conformational Analysis and Energy Landscapes of this compound

The piperazine ring is known to exist in several conformations, with the chair conformation being the most stable. The introduction of two amino groups and their subsequent protonation will influence the relative energies of these conformers.

The most stable conformation of the piperazine ring is the chair form, which minimizes steric strain. nih.gov In piperazine-1,4-diamine, the two amino groups would likely prefer to be in the equatorial positions to minimize steric hindrance. However, the boat and twist-boat conformations are also possible and represent local minima on the potential energy surface. nih.gov

In the case of piperazine-1,4-diamine dihydrochloride, the protonated nitrogen atoms will have a significant impact on the conformational preferences due to electrostatic repulsion between the positive charges. While the chair conformation is still expected to be the most stable, the energy difference between the chair and boat forms might be altered compared to the neutral molecule. Computational studies on protonated piperazine have shown that the chair form remains the most stable, but the boat form is only slightly higher in energy. ias.ac.in

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Key Features |

| Chair (diequatorial amino) | 0.0 | Most stable conformation with minimal steric and torsional strain. |

| Chair (axial-equatorial amino) | > 2.0 | Higher in energy due to 1,3-diaxial interactions. |

| Boat | ~5.0 | Higher in energy due to eclipsing interactions and flagpole repulsion. |

| Twist-Boat | ~4.5 | A slightly more stable intermediate between the chair and boat forms. |

Note: These are estimated energy differences based on studies of similar piperazine derivatives.

Molecular Dynamics (MD) Simulations of this compound in Various Solvation Environments

Molecular dynamics simulations can provide insights into the dynamic behavior of this compound in solution. By simulating the molecule in different solvents, such as water or organic solvents, we can understand how the solvent interacts with the compound and affects its conformation and dynamics.

In an aqueous environment, the protonated nitrogen atoms and the amino groups of this compound would form strong hydrogen bonds with water molecules. The chloride ions would also be solvated by water. MD simulations would reveal the structure of the solvation shell around the molecule and the dynamics of the hydrogen-bonding network. Studies on piperazine derivatives have shown the importance of hydration in their behavior. nitech.ac.jpresearchgate.netresearchgate.net

Reaction Mechanism Elucidation via Computational Chemistry for Transformations Involving this compound

Computational chemistry is a valuable tool for studying the mechanisms of chemical reactions. For this compound, theoretical studies could be used to investigate various transformations, such as its synthesis or its reactions with other molecules. For instance, the reaction of piperazine with other reagents has been studied computationally. researchgate.net

One area of interest could be the reactivity of the amino groups. Computational studies could predict the pKa values of the different nitrogen atoms and elucidate the mechanism of reactions involving these groups, such as acylation or alkylation. Theoretical investigations into the nitrosation of piperazine have provided detailed mechanistic insights. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for this compound Analogues (Focus on theoretical molecular recognition and reactivity profiles)

QSAR and QSPR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. While no specific QSAR/QSPR studies on this compound were found, numerous studies on other piperazine derivatives have been published. nih.govnih.govopenpharmaceuticalsciencesjournal.com

For a series of analogues of piperazine-1,4-diamine, a QSAR study could be performed to understand how modifications to the structure affect its theoretical molecular recognition profile with a hypothetical receptor. Molecular descriptors such as electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP) would be calculated for each analogue. These descriptors would then be correlated with a measure of molecular recognition, such as the calculated binding affinity to a model active site.

Similarly, a QSPR study could be used to predict the reactivity of these analogues. For example, the rate of a particular reaction could be correlated with structural descriptors, providing a model to predict the reactivity of new, unsynthesized analogues.

Molecular Docking and Ligand-Protein Interaction Predictions for this compound Derivatives (Strictly in silico and pre-clinical context for binding affinities)

The foundational structure of piperazine is a key pharmacophore present in numerous approved drugs. nih.gov Computational chemistry, particularly through molecular docking simulations, has become an indispensable tool for predicting the binding affinities and interaction patterns of novel derivatives, including those based on the piperazine scaffold. These in silico studies provide critical insights into how modifications to a core structure, such as that related to Piperazine-1,4-diamine, can influence its interaction with biological targets at a molecular level. This pre-clinical approach accelerates drug discovery by identifying promising candidates and elucidating their potential mechanisms of action before extensive laboratory synthesis and testing.

Research has explored a wide array of piperazine derivatives, evaluating their binding potential against various protein targets implicated in cancer, infectious diseases, and neurological disorders. These theoretical investigations are crucial for understanding structure-activity relationships (SAR), where the nature and position of substituents on the piperazine ring dictate the binding efficacy and selectivity.

Anticancer Target Interactions

In silico studies have frequently targeted proteins involved in cancer progression. For instance, a series of arylpiperazine derivatives were investigated for their activity against prostate cancer cell lines. nih.gov Molecular docking of two specific compounds with the androgen receptor revealed binding affinities of -7.5 and -7.1 kcal/mol, respectively. nih.gov The more stable complex was characterized by a combination of hydrogen, electrostatic, and hydrophobic bonds. nih.gov

In a different study, piperazine-linked bergenin (B1666849) heterocyclic hybrids were designed and evaluated as potential anticancer agents. rsc.org Molecular docking simulations showed that these derivatives have strong binding energy with the anti-apoptotic protein Bcl-2, suggesting a mechanism for their cytotoxic activity against tongue and oral cancer cell lines. rsc.org

Furthermore, piperazine-substituted 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779) derivatives were identified as potential inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and a target for cancer therapy. acs.orgsemanticscholar.org Docking studies showed that several of these compounds exhibited strong, specific binding to PARP-1 over the related PARP-2. acs.org The most promising derivatives displayed significant binding affinities, which were further supported by Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, indicating stable and favorable interactions within the enzyme's active site. acs.orgsemanticscholar.org Similarly, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives were evaluated for their affinity towards Carbonic Anhydrase IX (CAIX), a protein expressed in various cancers, with docking studies indicating a strong potential for targeting these tumors. nih.gov

| Derivative Class | Protein Target | Binding Affinity / Score | Reference |

|---|---|---|---|

| Arylpiperazine derivative 5 | Androgen Receptor | -7.5 kcal/mol | nih.gov |

| Arylpiperazine derivative 17 | Androgen Receptor | -7.1 kcal/mol | nih.gov |

| Piperazine-substituted naphthoquinone (Cmpd 5) | PARP-1 | -7.17 kcal/mol (Docking Score) -52.51 kcal/mol (MM/GBSA) | acs.orgsemanticscholar.org |

| Piperazine-substituted naphthoquinone (Cmpd 9) | PARP-1 | -7.41 kcal/mol (Docking Score) -43.77 kcal/mol (MM/GBSA) | acs.orgsemanticscholar.org |

| Piperazine-substituted naphthoquinone (Cmpd 13) | PARP-1 | -7.37 kcal/mol (Docking Score) -62.87 kcal/mol (MM/GBSA) | acs.orgsemanticscholar.org |

| Piperazine-linked bergenin hybrids | Bcl-2 | Strong Binding Energy (Value not specified) | rsc.org |

| 1,8-Naphthalimide-arylsulfonyl derivatives | Carbonic Anhydrase IX (CAIX) | Favorable Binding (Value not specified) | nih.gov |

Antimicrobial and Anti-Enzymatic Target Interactions

The piperazine scaffold has also been a building block for developing novel antimicrobial agents. A series of 1,4-benzodioxane (B1196944) thiazolidinedione piperazine derivatives were designed as inhibitors of β-ketoacyl-ACP synthase (FabH), an essential enzyme in bacterial fatty acid synthesis. nih.gov The most active compound, 6j, showed a potent E. coli FabH inhibitory activity with an IC50 value of 0.06 µM and strong antibacterial action. nih.gov Docking studies confirmed that this compound interacted with key residues in the FabH active site. nih.gov

In another therapeutic area, piperazine derivatives were synthesized and evaluated as urease inhibitors, an important target for diseases caused by Helicobacter pylori. nih.gov All synthesized analogs demonstrated excellent inhibitory potential, with IC50 values ranging from 1.1 µM to 33.40 µM, outperforming the standard inhibitor thiourea (B124793) in some cases. nih.gov Molecular docking was used to understand the binding interactions within the urease active site that led to this inhibition. nih.gov

Additionally, piperazine/morpholine substituted quinolines were studied as potential inhibitors of Cyclin G associated kinase (GAK), a receptor involved in the entry of the Hepatitis C virus (HCV) into host cells. researchgate.net In silico analysis, including molecular dynamics simulations and thermodynamic calculations, identified a lead compound with an exceptionally high predicted affinity (Kd = 0.08 nM), driven primarily by hydrophobic and van der Waals interactions. researchgate.net

| Derivative Class | Protein/Enzyme Target | Binding Affinity / Score | Reference |

|---|---|---|---|

| 1,4-Benzodioxane thiazolidinedione piperazine (Cmpd 6j) | E. coli FabH | IC50 = 0.06 µM | nih.gov |

| Various Piperazine derivatives | Urease | IC50 range: 1.1 µM to 33.40 µM | nih.gov |

| Substituted Quinoline (Cmpd 23) | Cyclin G associated kinase (GAK) | Kd = 0.08 nM | researchgate.net |

Central Nervous System (CNS) Target Interactions

Derivatives of piperazine are actively investigated for their potential to modulate CNS targets. In a search for novel ligands, piperidine (B6355638)/piperazine-based compounds were screened for their affinity to sigma receptors. nih.gov This led to the discovery of a potent compound with high affinity for the Sigma-1 Receptor (S1R), exhibiting a Ki value of 3.2 nM. nih.gov Computational analysis revealed that the binding was anchored by a salt bridge and hydrogen bond interactions with specific amino acid residues like Glu172 and Asp126. nih.gov Another study comparing piperazine and piperidine cores found that the piperidine-containing derivatives generally showed higher affinity for the σ1R, highlighting how subtle changes to the heterocyclic core can dramatically influence binding preference. nih.gov

| Derivative Class | Protein Target | Binding Affinity / Score | Reference |

|---|---|---|---|

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma-1 Receptor (S1R) | Ki = 3.2 nM | nih.gov |

| 4-(pyridin-4-yl)piperazin-1-yl core derivative (Cmpd 4) | Sigma-1 Receptor (S1R) | Ki = 1531 nM | nih.gov |

These theoretical studies collectively underscore the versatility of the piperazine framework. By using molecular docking and other computational methods, researchers can rationally design derivatives of core structures like Piperazine-1,4-diamine to achieve high affinity and selectivity for a diverse range of therapeutically relevant proteins. The insights gained from predicting ligand-protein interactions are fundamental to advancing the pre-clinical development of new therapeutic agents.

Chemical Reactivity and Mechanistic Studies of Piperazine 1,4 Diamine Hydrochloride

Nucleophilic Reactivity of Amine Moieties in Piperazine-1,4-diamine Hydrochloride

The nucleophilic character of Piperazine-1,4-diamine is primarily dictated by the lone pairs of electrons on its four nitrogen atoms. However, the exocyclic primary amino groups (N-NH2) exhibit significantly different reactivity compared to the endocyclic tertiary amines. These primary amino groups, being part of a hydrazine-like structure, are generally more nucleophilic than the corresponding simple amines due to the "alpha effect," where the adjacent nitrogen atom's lone pair enhances the nucleophilicity of the reacting amine.

Common nucleophilic reactions involving the primary amine moieties include acylation and alkylation.

Acylation Reactions: Piperazine-1,4-diamine readily reacts with acylating agents such as acid chlorides and anhydrides. Due to the presence of two reactive primary amino groups, the reaction can yield mono- or di-acylated products depending on the stoichiometry of the reactants. The control of selectivity between mono- and di-acylation is a common challenge in reactions with symmetric diamines.

Mono-acylation: Can be favored by using a large excess of the diamine or by employing specific reaction conditions, such as low temperatures or the use of less reactive acylating agents.

Di-acylation: Is typically achieved by using at least two equivalents of the acylating agent.

Table 6.1: Representative Nucleophilic Acylation Reactions

| Acylating Agent | Product Type | General Conditions |

|---|---|---|

| Acetyl Chloride | Mono- or Di-acetamide | Aprotic solvent (e.g., DCM, THF), often with a base (e.g., triethylamine) to scavenge HCl |

| Acetic Anhydride | Mono- or Di-acetamide | Neat or in a polar solvent, may require heating |

Alkylation Reactions: Alkylation of the primary amino groups can be achieved with alkyl halides. Similar to acylation, controlling the degree of alkylation can be challenging, with the potential for overalkylation to form quaternary ammonium (B1175870) salts, especially at the more sterically accessible exocyclic nitrogens. Reductive amination, reacting the diamine with aldehydes or ketones in the presence of a reducing agent, offers a more controlled method for mono-alkylation.

Electrophilic Transformations and Substitutions Involving this compound

The primary amino groups of Piperazine-1,4-diamine are susceptible to attack by various electrophiles.

Reaction with Nitrous Acid: A characteristic reaction of primary hydrazines is their reaction with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid. This reaction leads to the formation of azides. With Piperazine-1,4-diamine, this reaction would be expected to proceed to form the corresponding 1,4-diazidopiperazine. The mechanism involves the initial formation of a nitrosoamine, which then tautomerizes and eliminates water.

Reaction with Carbonyl Compounds: The primary amino groups can react with aldehydes and ketones to form hydrazones. Given the difunctional nature of Piperazine-1,4-diamine, reaction with two equivalents of a carbonyl compound will produce a bishydrazone. This reactivity is fundamental to its use in condensation reactions.

Cyclization and Condensation Reactions Utilizing this compound as a Building Block

Piperazine-1,4-diamine serves as a valuable C2-symmetric building block for the synthesis of complex heterocyclic systems. Its two primary amino groups are positioned to undergo cyclization reactions with appropriate bifunctional electrophiles.

Condensation with 1,2-Dicarbonyl Compounds: One of the most important applications of 1,2-diamines is their condensation with 1,2-dicarbonyl compounds (e.g., glyoxal, diacetyl, benzil) to form six-membered heterocyclic rings. In a similar fashion, Piperazine-1,4-diamine, which can be viewed as a constrained 1,2-diamine equivalent, is expected to react with 1,2-dicarbonyls. This condensation would lead to the formation of fused pyrazine (B50134) rings, resulting in polycyclic systems like tetrahydropyrazino[2,3-b]pyrazines. The general mechanism involves the initial formation of a di-imine, followed by cyclization and aromatization where possible. The reaction is typically catalyzed by acid. researchgate.netjlu.edu.cn

Table 6.2: Expected Products from Condensation with Dicarbonyls

| Dicarbonyl Compound | Expected Heterocyclic Product |

|---|---|

| Glyoxal (OHC-CHO) | Tetrahydropyrazino[2,3-b]pyrazine |

| Diacetyl (CH₃CO-COCH₃) | 2,3-Dimethyltetrahydropyrazino[2,3-b]pyrazine |

Condensation with 1,3-Dicarbonyl Compounds: Reaction with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or malonic esters, can lead to the formation of seven-membered rings (diazepines) through a double condensation process. The outcome can be influenced by reaction conditions, with the possibility of forming other products as well.

The use of Piperazine-1,4-diamine as a precursor allows for the introduction of the piperazine (B1678402) scaffold into larger, more complex molecules, which is of interest in medicinal chemistry and materials science. nih.gov

Polymerization and Supramolecular Assembly Reactions Involving this compound

The difunctional nature of Piperazine-1,4-diamine makes it an ideal monomer for step-growth polymerization.

Condensation Polymerization: Poly-condensation of Piperazine-1,4-diamine with difunctional monomers such as diacyl chlorides, dicarboxylic acids, or diisocyanates can lead to the formation of polyamides, polyhydrazides, and polyureas, respectively. These polymers would contain the piperazine ring within their backbone, potentially imparting unique solubility, thermal, and conformational properties. For instance, reaction with terephthaloyl chloride would yield an aromatic polyhydrazide. The properties of these polymers can be tuned by the choice of the co-monomer. The piperazine moiety is a known component in various functional polymers, and its N,N'-diamino derivative extends this utility. nih.govrsc.org

Supramolecular Assembly: The presence of multiple hydrogen bond donors (the -NH2 groups) and acceptors (the ring and exocyclic nitrogens) makes Piperazine-1,4-diamine an excellent candidate for constructing supramolecular architectures through hydrogen bonding. In its hydrochloride salt form, the ammonium groups can form strong charge-assisted hydrogen bonds with suitable acceptors like carboxylates or phosphonates. These non-covalent interactions can direct the assembly of molecules into well-defined one-, two-, or three-dimensional networks. The analogous piperazine-1,4-diol (B14613724) has been shown to form distinct 2D hydrogen-bonded layers, suggesting that the diamine derivative would exhibit similarly rich self-assembly behavior. rsc.org

Kinetic and Thermodynamic Aspects of Reactions Featuring this compound

Detailed kinetic and thermodynamic studies specifically on this compound are not widely available in the public literature. However, general principles can be applied to predict its reactive behavior.

Kinetic Considerations: The rate of reactions involving Piperazine-1,4-diamine will be highly dependent on several factors:

pH: As a hydrochloride salt, the compound exists in a protonated state. The concentration of the more reactive free base form is directly controlled by the pH of the medium. Reactions are often carried out in the presence of an added base to deprotonate the diamine and increase the reaction rate.

The Alpha Effect: The enhanced nucleophilicity of the hydrazine-like amino groups suggests that their reactions will be kinetically faster than those of analogous non-hydrazine amines under similar conditions.

Steric Hindrance: The piperazine ring adopts a chair conformation, and the accessibility of the exocyclic amino groups can be influenced by this geometry, although they are generally less hindered than the endocyclic nitrogens.

Thermodynamic Considerations:

Basicity: The pKa values of the conjugate acids of Piperazine-1,4-diamine are crucial for understanding its behavior in acid-base equilibria. The endocyclic nitrogens are expected to be more basic than the exocyclic ones. The pKb values for piperazine itself are 5.35 and 9.73. wikipedia.org The N-amino groups are expected to be less basic.

Chelation: In reactions with metal ions, Piperazine-1,4-diamine can act as a chelating ligand. The formation of five-membered chelate rings involving a metal center and the two nitrogen atoms of a single N-NH2 group, or bridging between metal centers, can provide thermodynamic stability to the resulting coordination complexes.

The thermodynamic stability of products from condensation reactions, such as the formation of aromatic pyrazine rings, often drives these reactions to completion.

Derivatives, Analogues, and Structural Modifications of Piperazine 1,4 Diamine Hydrochloride

Synthesis of Substituted Piperazine-1,4-diamine Derivatives

The synthesis of substituted piperazine-1,4-diamine derivatives can be approached in two primary ways: by constructing the substituted piperazine (B1678402) ring from acyclic precursors or by functionalizing the pre-existing piperazine-1,4-diamine core.

One common strategy for ring construction involves the cyclization of appropriately substituted 1,2-diamines. nih.gov For instance, optically pure amino acids can be converted into chiral 1,2-diamine intermediates, which then undergo annulation to form 2,3-substituted piperazines. nih.gov Another powerful method is the palladium-catalyzed cyclization, which couples a propargyl unit with a diamine to create highly substituted piperazines with excellent regio- and stereochemical control. organic-chemistry.org

More relevant to the specific scaffold is the functionalization of the piperazine-1,4-diamine molecule itself. The differential reactivity of the endocyclic and exocyclic amines allows for selective substitution. Protecting group strategies are often employed to control the site of reaction. For example, the endocyclic nitrogens can be protected with Boc (tert-butyloxycarbonyl) groups, allowing for selective reactions at the exocyclic 1,4-diamine moieties. Subsequent deprotection and further functionalization of the ring nitrogens can then be performed.

Common synthetic transformations include:

N-Alkylation and N-Arylation: The amino groups can be functionalized via nucleophilic substitution on alkyl halides or through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination for arylation. researchgate.netnih.gov

Reductive Amination: The primary amino groups are readily reacted with aldehydes or ketones to form imines, which are then reduced in situ to yield secondary or tertiary amines. nih.gov

Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) yields amide derivatives.

Table 1: Selected Synthetic Methodologies for Piperazine Derivatives

| Methodology | Description | Key Features | Reference |

|---|---|---|---|

| Palladium-Catalyzed Cyclization | Couples a propargyl unit with a diamine component to form the piperazine ring. | High regio- and stereochemical control; suitable for highly substituted products. | organic-chemistry.org |

| Reductive Cyclization of Dioximes | A primary amine is reacted with nitrosoalkenes to form a bis(oximinoalkyl)amine, which is then catalytically hydrogenated to form the piperazine ring. | Allows for the construction of the piperazine ring from a simple primary amine, enabling structural modification of existing molecules. | nih.gov |

| Buchwald-Hartwig Coupling | A palladium-catalyzed cross-coupling reaction used to form C-N bonds, typically for N-arylation of the piperazine nitrogens. | Widely applicable for synthesizing N-arylpiperazines from aryl halides. | nih.gov |

| Functionalization from Ethylenediamine (B42938) | Reacting an ester with substituted or unsubstituted ethylenediamine to give a 3,4-dehydropiperazine-2-one intermediate, which is then reduced. | A method to produce specific derivatives like 1-alkyl-3-phenylpiperazine. | google.com |

N-Substitution Strategies and Their Impact on Molecular Properties and Reactivity

Substitution at the nitrogen atoms of the piperazine-1,4-diamine core profoundly influences its physicochemical properties, such as basicity (pKa), solubility, and lipophilicity, which in turn affect its reactivity and molecular recognition capabilities. nih.gov The two endocyclic and two exocyclic nitrogens offer four distinct points for modification.

Strategies for N-Substitution:

Symmetrical Substitution: Treating the diamine with an excess of a single electrophile can lead to symmetrical tetra-substitution or di-substitution at the more reactive exocyclic primary amines.

Orthogonal Protection: A more controlled approach involves the use of different protecting groups on the endocyclic and exocyclic amines to allow for sequential and site-selective functionalization. For example, the endocyclic nitrogens can be protected, allowing the exocyclic amines to be modified. After deprotection, the endocyclic nitrogens are available for a different substitution reaction. nih.gov

Mono-substitution: Careful control of stoichiometry (e.g., using one equivalent of an alkylating or acylating agent) can favor mono-substitution, though this often results in a mixture of products requiring purification.

Impact on Properties:

Basicity: The pKa of the nitrogen atoms is highly dependent on the electronic nature of their substituents. Acylation, for example, withdraws electron density and significantly reduces the basicity of the nitrogen atom. Alkylation, in contrast, is electron-donating and slightly increases basicity. wikipedia.org

Solubility: Introducing polar groups (e.g., alcohols, carboxylates) can increase aqueous solubility, while adding large, nonpolar moieties (e.g., aryl or long alkyl chains) increases lipophilicity. nih.gov This balance is critical for applications in materials science and molecular recognition studies.

Conformation: The substituents on the nitrogen atoms influence the conformational equilibrium of the piperazine ring (chair vs. boat conformations). Large, bulky substituents may favor an equatorial position to minimize steric hindrance, which can lock the molecule into a preferred geometry for binding interactions.

Ring-Modified and Fused-Ring Piperazine-1,4-diamine Analogues

Modifying the piperazine ring itself or fusing it with other ring systems creates structurally constrained analogues with distinct three-dimensional shapes. These modifications are a powerful tool for probing the spatial requirements of binding pockets and for developing novel molecular scaffolds.

C-Substituted Analogues: While N-substitution is more common, substitution on the carbon atoms of the piperazine ring introduces chirality and expands the three-dimensional chemical space. nih.gov Synthesizing these analogues typically requires building the ring from scratch using substituted precursors, such as chiral 1,2-diamines. csic.esnih.gov

Bridged Analogues: Introducing a bridge between the 1- and 4-positions of the piperazine ring creates a rigid bicyclic structure, such as 1,4-diazabicyclo[2.2.2]octane (DABCO). While not a direct derivative of piperazine-1,4-diamine, the principles can be applied to create constrained diamine structures. More relevant are bridged piperazine derivatives synthesized to probe the role of specific linkages in molecular interactions. nih.gov

Fused-Ring Systems: Fusing the piperazine ring with other carbocyclic or heterocyclic rings leads to novel scaffolds. An example includes the synthesis of 1,4-diazabicyclo[4.3.0]nonane, a fused piperazine derivative, which serves as a building block for more complex molecules. nih.gov These rigid structures are valuable in rational design as they reduce the conformational flexibility of the molecule, potentially leading to higher binding affinity and selectivity.

Structure-Activity Relationship (SAR) Studies for Molecular Recognition and Binding Properties of Piperazine-1,4-diamine Hydrochloride Derivatives (Non-clinical context)

Structure-Activity Relationship (SAR) studies investigate how systematic changes in a molecule's structure affect its "activity"—in a non-clinical context, this refers to properties like binding affinity for a specific protein, receptor, or other macromolecule. The piperazine scaffold is a frequent subject of SAR studies due to its versatile nature. researchgate.netnih.gov

Key findings from SAR studies on piperazine derivatives reveal several recurring principles of molecular recognition:

Role of Nitrogen Atoms: The nitrogen atoms frequently act as hydrogen bond acceptors or as protonated, positively charged centers that engage in ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in a binding site. nih.govresearchgate.net The basicity of the nitrogens, modulated by their substituents, is therefore a critical factor. nih.gov

Importance of Lipophilic Groups: The introduction of lipophilic groups, such as benzyl (B1604629) or phenyl moieties, at the nitrogen positions often leads to enhanced binding affinity. researchgate.net This suggests these groups interact favorably with hydrophobic pockets within the target's binding site.

Spacer Length and Flexibility: In derivatives where the piperazine ring links two other molecular fragments, the length and flexibility of the linker are crucial. Studies on 1,4-substituted piperazines have shown that the distance between terminal functional groups significantly impacts binding potency. koreascience.kr

Table 2: Illustrative SAR of Piperazine Derivatives for Molecular Binding

| Core Structure | Substituent (R) | Observed Effect on Binding Affinity | Inferred Interaction | Reference |

|---|---|---|---|---|

| 1-R-4-Aryl-piperazine | Small alkyl group | Baseline affinity | Basic hydrophobic interaction | researchgate.net |

| 1-R-4-Aryl-piperazine | Benzyl group | Increased affinity | Favorable interaction with a lipophilic pocket | researchgate.net |

| 1-R-4-Aryl-piperazine | Phenylethyl group | Further increased affinity | Optimal positioning within a deeper hydrophobic pocket | researchgate.net |

| Piperazine-linked aminopyridine | Hydrogen (unsubstituted N) | Lower affinity | Lacks specific favorable interactions | researchgate.net |

| Piperidine (B6355638) vs. Piperazine Core | Piperidine replacing Piperazine | Significantly altered binding affinity and selectivity for different targets | The second nitrogen in piperazine is a key structural element for specific interactions (e.g., H-bonding) | acs.org |

Rational Design and Combinatorial Synthesis of this compound Libraries

The structural versatility of piperazine-1,4-diamine makes it an ideal scaffold for combinatorial chemistry, where large libraries of related compounds are synthesized simultaneously to accelerate the discovery of molecules with desired properties.

Rational Design: The design of these libraries is often guided by computational modeling or existing SAR data. For example, if a particular hydrophobic pocket is known to be important for binding, a library can be designed to explore a variety of lipophilic substituents at a specific position on the piperazine scaffold. koreascience.kr Fragment-based design is another approach, where molecular fragments known to interact with a target are linked together using the piperazine core.

Combinatorial Synthesis:

Liquid-Phase Synthesis: Soluble polymer-supported synthesis allows for the creation of piperazine libraries where excess reagents and byproducts are removed by simple precipitation and washing, facilitating high-throughput production. nih.gov

Solid-Phase Synthesis: A common strategy involves anchoring a building block to a solid support (resin). For diamine libraries, this can involve attaching a primary amine to the resin, followed by sequential acylation and reaction with a second amine building block. electronicsandbooks.com The final products are then cleaved from the resin in a parallel fashion. This method is highly efficient for creating large, diverse libraries of compounds. For instance, a library of 1,2,4-trisubstituted piperazines was screened to identify compounds with specific inhibitory activities. mdpi.com

These libraries enable the rapid exploration of the chemical space around the piperazine-1,4-diamine core, allowing researchers to quickly identify structural motifs that confer high binding affinity or other desirable molecular properties.

Pharmacophore Development and Scaffold Diversification from this compound (Theoretical and synthetic perspectives)

Pharmacophore Development: A pharmacophore is an abstract model of the key steric and electronic features required for a molecule to interact with a specific target. For piperazine-based ligands, pharmacophore models often include:

A positive ionizable feature, corresponding to a protonated nitrogen atom. nih.gov

One or more hydrogen bond acceptors (the nitrogen atoms). nih.gov

Two or more hydrophobic/aromatic features, corresponding to substituents on the piperazine ring. nih.gov

Starting with this compound, a theoretical pharmacophore can be proposed based on its four potential points of interaction. Computational tools can then be used to model how derivatives of this scaffold might fit into a known binding site, guiding the synthesis of new compounds that better match the pharmacophore model. nih.gov

Scaffold Diversification: This involves using a core structure (the scaffold) as a starting point to generate a wide range of structurally diverse molecules. Piperazine-1,4-diamine is an excellent scaffold for diversification. Synthetic strategies can be employed to:

Append different functionalities: Attach a wide variety of chemical groups (R-groups) to the four nitrogen atoms to probe different types of interactions (ionic, hydrogen bonding, hydrophobic).

Incorporate the scaffold into larger molecules: The diamine can be used as a linker to connect two other molecular fragments or can be built onto a larger, more complex molecule, such as a natural product, to modify its properties. nih.govnih.gov

Create rigid analogues: As discussed in section 7.3, creating fused or bridged systems diversifies the scaffold in three-dimensional space, generating molecules with well-defined shapes and reduced conformational flexibility. nih.govnih.gov

Through these combined theoretical and synthetic approaches, the simple this compound scaffold can be elaborated into a vast array of complex and functionally diverse molecules for a wide range of applications in chemical and materials science.

Applications of Piperazine 1,4 Diamine Hydrochloride in Advanced Chemical Systems

Piperazine-1,4-diamine Hydrochloride as a Ligand in Coordination Chemistry

The two primary amine groups attached to the nitrogen atoms of the piperazine (B1678402) ring make Piperazine-1,4-diamine a potent bidentate or bridging ligand in coordination chemistry. The nitrogen atoms can donate their lone pair of electrons to form stable coordinate bonds with a variety of metal ions, leading to the formation of structurally diverse metal complexes.

Synthesis and Structural Characterization of Metal Complexes with this compound

The synthesis of metal complexes involving piperazine derivatives typically occurs in a solution phase, where the ligand and a metal salt are mixed in a suitable solvent. While direct studies on Piperazine-1,4-diamine are not extensively documented, the synthesis and characterization of complexes with closely related structures, such as those derived from 1,4-diformylpiperazine, provide significant insight. For instance, a ligand system developed by reacting 1,4-diformylpiperazine with 4-aminoantipyrine (B1666024) was subsequently used to prepare a series of metal complexes with late 3d-transition metals. nih.gov

The general procedure involves the reaction of the piperazine-based ligand with metal salts (e.g., chlorides, nitrates) in a solvent like methanol (B129727) or ethanol, often with gentle heating to facilitate the reaction. The resulting metal complexes precipitate from the solution and can be isolated by filtration.

Structural characterization is crucial to confirm the formation of the complex and to determine its geometry and coordination mode. A combination of analytical techniques is employed for this purpose.

Infrared (IR) Spectroscopy: This technique is used to identify the coordination sites. A shift in the stretching frequency of the C-N or N-H bonds in the ligand upon complexation indicates the involvement of the nitrogen atoms in binding to the metal ion.

UV-Visible Spectroscopy: The electronic spectra of the complexes reveal information about the d-d transitions of the metal ion and charge-transfer bands, which helps in proposing the geometry of the complex (e.g., octahedral, square-planar).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the ligand itself and to observe changes in the chemical shifts of protons and carbons near the coordination sites upon complexation.

Mass Spectrometry: This helps in confirming the molecular weight and fragmentation pattern of the synthesized complexes.

| Analytical Technique | Information Obtained | Typical Observations for Piperazine-based Complexes |

| Infrared (IR) Spectroscopy | Identification of functional groups and coordination sites. | Shift of N-H and C-N stretching frequencies upon coordination to the metal center. Appearance of new bands corresponding to Metal-Nitrogen (M-N) bonds in the far-IR region. |

| UV-Visible Spectroscopy | Electronic transitions and coordination geometry. | Bands corresponding to d-d transitions and ligand-to-metal charge transfer (LMCT), suggesting specific geometries like octahedral or square-planar. |

| X-ray Crystallography | Precise 3D structure, bond lengths, and bond angles. | Confirms the coordination of piperazine nitrogen atoms to the metal center and reveals the overall crystal packing and supramolecular interactions. |

| Thermogravimetric Analysis (TGA) | Thermal stability and composition. | Provides data on the decomposition temperature of the complex and the loss of any coordinated or lattice solvent molecules. nih.govresearchgate.net |

This table provides a summary of common analytical techniques used for the characterization of metal complexes.

Catalytic Applications of this compound Metal Complexes in Organic Transformations

Metal complexes derived from piperazine-based ligands have shown potential in catalysis. The metal center, held within the ligand framework, can act as a Lewis acid or participate in redox cycles to facilitate organic transformations. For example, transition metal complexes derived from a ligand incorporating a 1,4-diformylpiperazine unit have demonstrated notable DNA cleavage activity. nih.gov This activity, often studied in the presence of an oxidizing agent like hydrogen peroxide, suggests that the complexes can catalyze the generation of reactive oxygen species that lead to the oxidative cleavage of DNA strands. This nuclease-like activity highlights their potential as catalysts in biochemical reactions. nih.gov

While specific applications in broader organic synthesis for Piperazine-1,4-diamine complexes are still an emerging area, the known catalytic activity of related piperazine complexes suggests potential in areas such as oxidation, reduction, and carbon-carbon bond-forming reactions.

Supramolecular Assembly and Metal-Organic Frameworks (MOFs) Incorporating this compound

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. nih.gov Piperazine and its derivatives are excellent building blocks for such assemblies due to the defined geometry of the six-membered ring and its ability to form hydrogen bonds.

Piperazine-1,4-diamine, with its two external primary amine groups, is particularly well-suited for constructing extended networks. These amine groups can act as hydrogen bond donors, interacting with suitable acceptors to form tapes, sheets, or three-dimensional architectures.

In the context of Metal-Organic Frameworks (MOFs), which are porous crystalline materials built from metal nodes and organic linkers, piperazine-based units can be incorporated to impart specific functionalities. nih.gov For example, MOFs have been functionalized post-synthetically with piperazine to enhance their CO₂ capture capabilities. The nitrogen sites in the piperazine ring act as basic sites that have a strong affinity for the acidic CO₂ molecule. The use of Piperazine-1,4-diamine as a primary linker in MOF synthesis could lead to frameworks with accessible primary amine groups decorating the pore walls. These functional groups are known to significantly improve selectivity for CO₂ adsorption. The deliberate design of such frameworks could create materials with tailored porosity and chemical functionality for applications in gas storage, separation, and catalysis. nih.gov

Role of this compound in Organocatalysis

Organocatalysis is a branch of catalysis that uses small organic molecules to accelerate chemical reactions. Amines are a cornerstone of organocatalysis, acting as either Lewis bases or by forming key reactive intermediates like enamines or iminium ions. The Nobel Prize in Chemistry 2021 was awarded for work in asymmetric organocatalysis, highlighting its importance. youtube.com

This compound, upon deprotonation to the free base, offers two primary amine functionalities, making it a candidate for a bifunctional organocatalyst. Primary amines are known to catalyze a variety of reactions. For example, they can react with α,β-unsaturated aldehydes in one-pot reactions to form optically active 1,4-dihydropyridines. nih.gov

The two amine groups in Piperazine-1,4-diamine could potentially engage in a cooperative catalytic cycle. One amine group could activate one substrate (e.g., by forming an enamine with a ketone), while the second amine group on the opposite side of the rigid piperazine ring could activate a second substrate through hydrogen bonding. This pre-organization of substrates could lead to enhanced reactivity and selectivity in certain transformations.

Integration of this compound into Polymeric and Material Science Systems

The integration of specific monomers into polymer backbones is a key strategy for developing advanced materials with desired properties. Diamines are fundamental monomers for the synthesis of step-growth polymers like polyamides and polyimides.

Synthesis of High-Performance Polyamides and Polyimides from this compound

Polyamides and polyimides are classes of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical strength. vt.edumdpi.com Their synthesis typically involves the polycondensation reaction between a diamine monomer and a diacid chloride (for polyamides) or a dianhydride (for polyimides). vt.eduscielo.br

The use of Piperazine-1,4-diamine as a monomer in these polymerizations is of significant chemical interest. Unlike simple aliphatic or aromatic diamines which have two reactive N-H bonds, Piperazine-1,4-diamine is a derivative of hydrazine (B178648) and possesses four reactive N-H bonds (two on each primary amine group).

This tetra-functionality has profound implications for polymerization:

Cross-linking: Reaction with diacid chlorides or dianhydrides can occur at more than two sites, leading to the formation of a cross-linked network polymer rather than a linear thermoplastic. This would result in materials that are likely to be insoluble, infusible, and potentially very rigid.

Hyperbranched Polymers: Under specific reaction conditions, the tetra-functionality could be controlled to produce highly branched, dendritic, or hyperbranched polymers. These architectures have unique properties, such as lower viscosity and higher solubility compared to their linear analogues of similar molecular weight.

The synthesis of polyamides can be achieved through methods like low-temperature solution polycondensation, where the diamine and diacid chloride react in a polar aprotic solvent like N,N-dimethylformamide (DMF). scielo.br For polyimides, a common method is a two-step process where the diamine and dianhydride first form a soluble poly(amic acid) intermediate, which is then chemically or thermally treated to form the final, insoluble polyimide. vt.edu The introduction of the rigid piperazine ring into the polymer backbone would be expected to increase the glass transition temperature (Tg) and enhance the thermal stability of the resulting material.

| Polymer Type | Monomers | Key Properties | Potential Contribution of Piperazine-1,4-diamine |

| Aromatic Polyamides (Aramids) | Aromatic Diamine + Aromatic Diacid Chloride | High strength, high thermal stability, chemical resistance. | Introduction of a rigid heterocyclic ring; potential for cross-linking to enhance modulus and thermal performance. |

| Aromatic Polyimides | Aromatic Diamine + Aromatic Dianhydride | Exceptional thermal stability, good mechanical properties, excellent dielectric properties. rsc.orgresearchgate.net | Increased Tg due to the rigid ring structure; potential for creating porous, high-surface-area networks via cross-linking. |

This table summarizes the general properties of high-performance polyamides and polyimides and the potential impact of using Piperazine-1,4-diamine as a monomer.

Cross-linking Agents and Polymer Modification Utilizing this compound

The bifunctional nature of piperazine-1,4-diamine, possessing two reactive primary amine groups, makes it an excellent candidate as a cross-linking agent in polymer chemistry. Cross-linking is a process that links polymer chains together, forming a three-dimensional network structure that enhances the mechanical strength, thermal stability, and chemical resistance of the material.

The diamine can react with various difunctional or polyfunctional monomers to create these networks. For instance, it can undergo polycondensation reactions with diacyl chlorides to form polyamides, with diepoxides to form epoxy resins, or with diisocyanates to yield polyureas. In these reactions, each amine group of a single piperazine-1,4-diamine molecule can react with a separate polymer chain or monomer, effectively creating a "bridge" or "link" between them.

The rigid piperazine ring incorporated into the polymer backbone can impart specific conformational constraints, influencing the final properties of the material. The general reactivity of the piperazine nucleus with reagents like epichlorohydrin (B41342) to form polymers is well-documented, highlighting the feasibility of using its diamine derivative for similar purposes. acs.org For example, piperazine has been reacted with ethylenediaminetetraacetic dianhydride (EDTAD) to create biocompatible polymers. nih.govrsc.org Similarly, this compound (after neutralization to the free base) could be employed to create highly cross-linked and potentially functional polymeric materials.

| Co-reactant | Resulting Linkage | Polymer Class | Potential Properties |

|---|---|---|---|

| Diacyl Chloride (e.g., Terephthaloyl chloride) | Amide | Polyamide | High thermal stability, mechanical strength |

| Diepoxide (e.g., Bisphenol A diglycidyl ether) | β-amino alcohol | Epoxy Resin | Strong adhesion, chemical resistance |

| Diisocyanate (e.g., Methylene diphenyl diisocyanate) | Urea | Polyurea | Elasticity, toughness, abrasion resistance |

| Dianhydride (e.g., Pyromellitic dianhydride) | Imide (via amic acid intermediate) | Polyimide | Exceptional thermal stability, dielectric properties |

Application in Smart Materials and Sensors

The incorporation of this compound into material structures can lead to the development of "smart" materials and sensors that respond to external stimuli. The nitrogen atoms in the piperazine ring can be protonated or deprotonated in response to changes in pH, which can alter the material's properties, such as its electrical conductivity or fluorescence.

This principle is seen in polymers based on phenylenediamines, which are structurally similar to piperazine-1,4-diamine and exhibit redox activity and pH-dependent conductivity, making them suitable for sensor applications. researchgate.net Polymers synthesized with piperazine-1,4-diamine could function as pH sensors, where a change in the local environment's acidity would alter the polymer's charge state and, consequently, a measurable physical property.

Furthermore, the diamine can serve as a scaffold for attaching chromophores or fluorophores. The specific binding of an analyte to a receptor site built around the piperazine core could induce a conformational change, leading to a detectable optical signal (color change or fluorescence quenching/enhancement). Research has shown that a piperazine derivative functionalized with an imidazole (B134444) group can act as a fluorescent sensor for aluminum ions (Al³⁺). nih.gov This demonstrates the potential of the piperazine framework in designing selective chemosensors. The primary amine groups of piperazine-1,4-diamine offer convenient handles to attach various signaling units and recognition moieties for detecting a wide range of analytes.

| Sensing Mechanism | Target Analyte | Principle of Operation | Potential Application |

|---|---|---|---|

| pH-Responsive Swelling/Conductivity | H⁺ / OH⁻ | Protonation/deprotonation of piperazine nitrogens alters polymer charge and conformation. researchgate.net | Environmental pH monitoring, smart drug delivery |

| Fluorescence Quenching/Enhancement | Metal Ions (e.g., Al³⁺, Cu²⁺) | Coordination of metal ions to the piperazine-based ligand alters the electronic state of an attached fluorophore. nih.gov | Heavy metal detection in water |

| Electrochemical Sensing | Redox-active species | Incorporation into conductive polymers creates a redox-active surface that can interact with analytes. | Biosensors, chemical process monitoring |